O-Toluenesulfonamide
O-Toluenesulfonamide
o-Toluenesulfonamide is a major impurity in artificial sweetening substances containing saccharin. Determination of o-toluenesulfonamide in saccharin and saccharin sodium by reversed-phase HPLC method has been reported.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. o-Toluenesulfonamide is a major impurity in artificial sweetening substances containing saccharin.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. o-Toluenesulfonamide is a major impurity in artificial sweetening substances containing saccharin.
Brand Name:
Vulcanchem
CAS No.:
88-19-7
VCID:
VC21151961
InChI:
InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
SMILES:
CC1=CC=CC=C1S(=O)(=O)N
Molecular Formula:
C7H9NO2S
Molecular Weight:
171.22 g/mol
O-Toluenesulfonamide
CAS No.: 88-19-7
Cat. No.: VC21151961
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | o-Toluenesulfonamide is a major impurity in artificial sweetening substances containing saccharin. Determination of o-toluenesulfonamide in saccharin and saccharin sodium by reversed-phase HPLC method has been reported. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. o-Toluenesulfonamide is a major impurity in artificial sweetening substances containing saccharin. |
|---|---|
| CAS No. | 88-19-7 |
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) |
| Standard InChI Key | YCMLQMDWSXFTIF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1S(=O)(=O)N |
| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)N |
| Boiling Point | 214 °C at 10 mm Hg >270 °C |
| Colorform | Octahedral crystals from alcohol; prisms from water Colorless crystals |
| Melting Point | 156.3 °C 156 °C |
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